3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
The compound “3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide moiety . The 2H-pyran ring is a structural motif present in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2H-pyran ring and the thiophene ring are both five-membered rings, while the benzenesulfonamide moiety is a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. The 2H-pyran ring and the thiophene ring could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
Research on sulfonamide derivatives has demonstrated significant potential in anti-inflammatory and analgesic applications. For instance, a study by Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).
Antioxidant Properties
The exploration of sulfonamide compounds extends to their antioxidant properties, highlighting the potential for these derivatives to mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases.
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer activities. The synthesis of specific sulfonamide compounds has led to the identification of molecules with significant inhibitory effects against various cancer cell lines. For example, compounds synthesized for targeting hepatocellular carcinoma (HepG2) cell lines have shown promising results, indicating the potential of these derivatives as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Future Directions
Properties
IUPAC Name |
3-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-14-4-2-5-15(12-14)23(19,20)18-13-17(7-9-21-10-8-17)16-6-3-11-22-16/h2-6,11-12,18H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNUKLRQFHCBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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